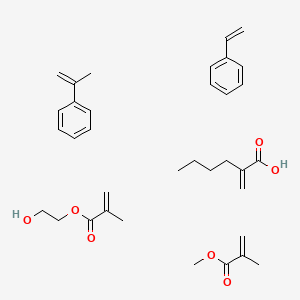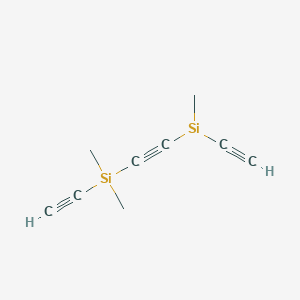
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene is a unique organosilicon compound characterized by its complex structure, which includes both methylethynyl and dimethylethynyl groups attached to a silylacetylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene can be synthesized through a series of reactions involving ethynylsilanes and Grignard reagents. One common method involves the reaction of di- and trisubstituted ethynylsilanemagnesium compounds with appropriate halides . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce silane compounds.
Applications De Recherche Scientifique
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methylethynylsilyl-2-dimethylethynylsilylacetylene involves its interaction with various molecular targets and pathways. The compound’s silyl groups can participate in reactions that modify the electronic and steric properties of the molecule, influencing its reactivity and interactions with other compounds. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[(dimethylethynylsilyl)ethynyl]methylsilane: Another organosilicon compound with similar structural features.
Trimethylsilylacetylene: A simpler compound with a single silyl group attached to an acetylene backbone.
Uniqueness
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene is unique due to its combination of methylethynyl and dimethylethynyl groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C9H11Si2 |
|---|---|
Poids moléculaire |
175.35 g/mol |
InChI |
InChI=1S/C9H11Si2/c1-6-10(3)8-9-11(4,5)7-2/h1-2H,3-5H3 |
Clé InChI |
QKIBQCONVBVTAK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C#C)C#C[Si](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


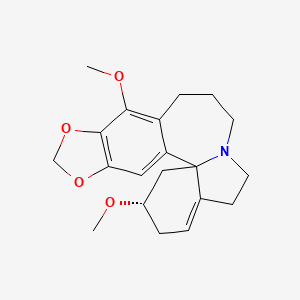
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

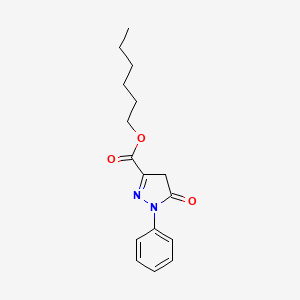

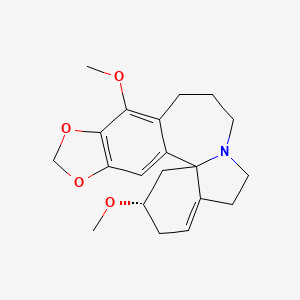
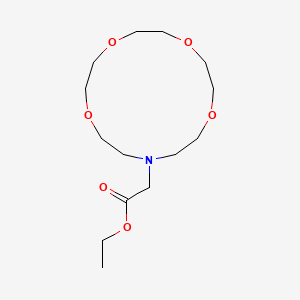
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)


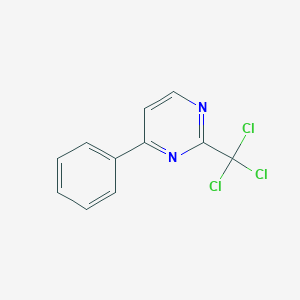
silane](/img/structure/B14345642.png)

